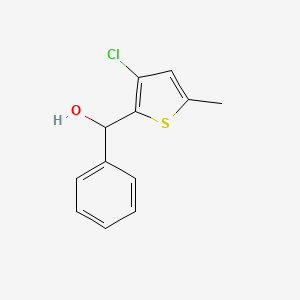
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H11ClOS2 and a molecular weight of 270.8 g/mol . This compound features a thiophene ring substituted with a chlorine atom and a methylthio group, along with a phenylmethanol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-methylthiophene with phenylmethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-5-methylthiophen-2-yl)methanol: Similar structure but lacks the phenyl group.
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
(3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring and the presence of both a phenyl and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H11ClOS |
|---|---|
Molekulargewicht |
238.73 g/mol |
IUPAC-Name |
(3-chloro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11ClOS/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI-Schlüssel |
YNEBVQXLFKAENG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


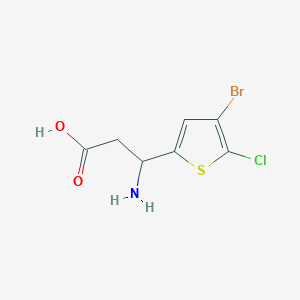
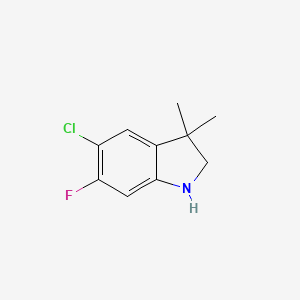

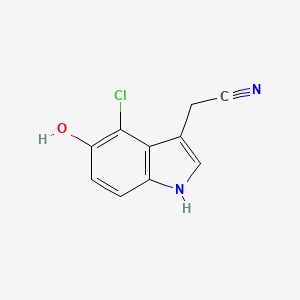
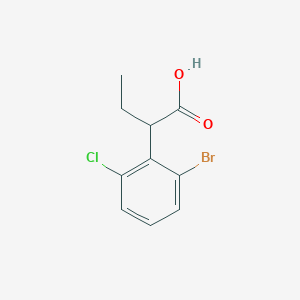
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)
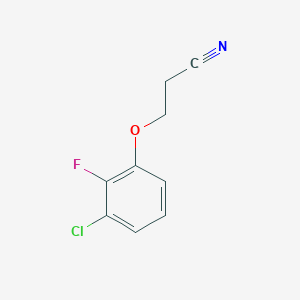

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
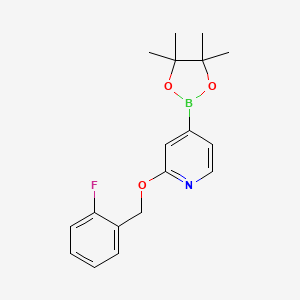
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
